molecular formula C7H20Cl3N3 B1321642 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride CAS No. 90482-07-8

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

Cat. No. B1321642
CAS RN: 90482-07-8
M. Wt: 252.6 g/mol
InChI Key: YADBDPBUDXPYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is a derivative of 4-methylpiperazine, which is a common intermediate in the synthesis of various medicinal drugs. The compound is of interest due to its potential applications in pharmaceutical chemistry, particularly in the development of anticancer agents.

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in the literature. For instance, 1-amino-4-methylpiperazine, a closely related compound, has been synthesized through a two-step industrial process starting from piperazine, involving nitrosation and subsequent reduction . An alternative method for obtaining 1-amino-4-methylpiperazine has been reported, which involves the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine . This method also includes an efficient isolation process for the compound.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is typically confirmed using various analytical techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis . These techniques ensure the accurate identification of the synthesized compounds and their structural integrity, which is crucial for their potential application in drug development.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including acylation, as demonstrated in the synthesis of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives . These reactions are important for modifying the chemical structure of the piperazine core to achieve desired biological activities, such as anticancer effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The analysis of reaction masses using techniques like GLC data, chromatography/mass spectrometry, and C NMR can reveal the presence of impurities and help optimize the synthesis process for better yield and purity . These properties are essential for determining the compound's suitability for pharmaceutical applications.

Scientific Research Applications

Memory Enhancement in Mice

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride derivatives have been studied for their potential to improve learning and memory. In a study, derivatives such as 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone showed significant effects in reducing error frequency and prolonging latency in memory tests conducted on mice, suggesting their potential in memory reconstruction dysfunction (Zhang Hong-ying, 2012).

DNA Binding and Anticancer Properties

Cu(II) complexes with tridentate ligands containing 2-(4-Methylpiperazin-1-yl)ethanamine showed promising DNA binding properties and demonstrated cytotoxicity against various cancer cell lines. The study highlighted their potential in cancer treatment, with IC50 values ranging between 37 and 156 μM (Kumar et al., 2012).

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel compounds utilizing 2-(4-Methylpiperazin-1-yl)ethanamine. For instance, the synthesis of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and its derivatives using 2-(4-Methylpiperazin-1-yl)ethanamine as an intermediate has been explored (Asghari et al., 2016).

Anticholinesterase Activity

Studies have been conducted on compounds derived from 2-(4-Methylpiperazin-1-yl)ethanamine for their anticholinesterase activity, which could be beneficial in treating conditions like Alzheimer's disease. The synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones and their evaluation for inhibitory activity against butyrylcholinesterase is one such example (Filippova et al., 2019).

Anticancer Activity

Research has been done on 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives, which use 2-(4-Methylpiperazin-1-yl)ethanamine, showing potential anticancer activities against various cancer cell lines such as Hela, A-549, and ECA-109 (Jiang et al., 2016).

Safety And Hazards

The compound has hazard statements H302, H315, H319 . The precautionary statements are P264, P280, P305, P313, P337, P338, P351 .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.3ClH/c1-9-4-6-10(3-2-8)7-5-9;;;/h2-8H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADBDPBUDXPYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.